1,1',1''-{2-[(4-Methoxyphenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine
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Overview
Description
1,1’,1’'-{2-[(4-Methoxyphenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with a methoxyphenyl group and three pyrrolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-{2-[(4-Methoxyphenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine typically involves multiple steps. One common approach is the Friedel-Crafts acylation, followed by a series of reduction and substitution reactions . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl₃) and reducing agents like lithium aluminum hydride (LiAlH₄) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,1’,1’'-{2-[(4-Methoxyphenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1,1’,1’'-{2-[(4-Methoxyphenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1,1’,1’'-{2-[(4-Methoxyphenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,1’-(1,3-Propanediyl)bisbenzene: Similar in structure but lacks the methoxyphenyl and pyrrolidine groups.
2-Propanone, 1-(4-hydroxy-3-methoxyphenyl): Contains a methoxyphenyl group but differs in the rest of the structure.
Uniqueness
1,1’,1’'-{2-[(4-Methoxyphenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine is unique due to its combination of a methoxyphenyl group and three pyrrolidine rings, which confer distinct chemical and biological properties not found in similar compounds.
Properties
CAS No. |
62665-10-5 |
---|---|
Molecular Formula |
C26H35N3O |
Molecular Weight |
405.6 g/mol |
IUPAC Name |
1-[2-[(4-methoxyphenyl)methyl]-3,5-dipyrrolidin-1-ylphenyl]pyrrolidine |
InChI |
InChI=1S/C26H35N3O/c1-30-23-10-8-21(9-11-23)18-24-25(28-14-4-5-15-28)19-22(27-12-2-3-13-27)20-26(24)29-16-6-7-17-29/h8-11,19-20H,2-7,12-18H2,1H3 |
InChI Key |
PYSGSGISRWHFCD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=C(C=C(C=C2N3CCCC3)N4CCCC4)N5CCCC5 |
Origin of Product |
United States |
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